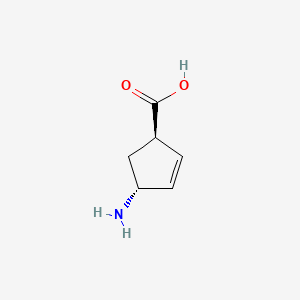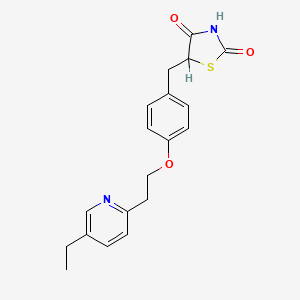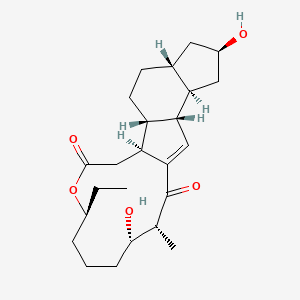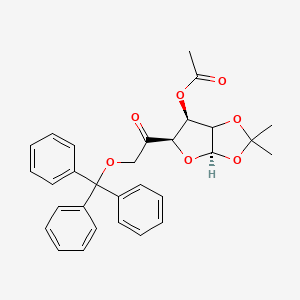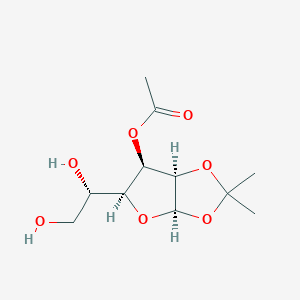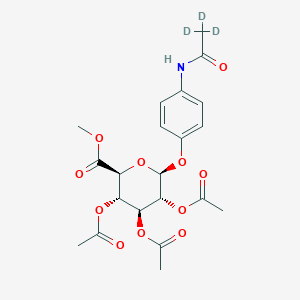
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves multiple steps. The starting material, 4-acetamidophenol, undergoes a series of acetylation reactions to introduce the acetyl groups at the 2, 3, and 4 positions of the glucuronide moiety. The final step involves the esterification of the glucuronide with methanol to form the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process typically includes rigorous quality control measures to meet research-grade standards .
化学反应分析
Types of Reactions
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones or other oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-Acetamidophenyl-D3-beta-D-glucuronide.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学研究应用
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is used extensively in scientific research, particularly in the following fields:
作用机制
The mechanism of action of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves its role as a labeled metabolite. It is metabolized in the body to form acetaminophen glucuronide, which is then excreted. This process helps researchers track the metabolic fate of acetaminophen and understand its pharmacokinetics . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .
相似化合物的比较
Similar Compounds
4-Acetamidophenyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling and acetyl groups.
4-Acetamidophenyl-D3-beta-D-glucuronide: Similar structure but lacks the acetyl groups.
4-Acetamidophenyl-2,3,4-tri-O-acetyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling.
Uniqueness
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is unique due to its deuterium labeling and multiple acetyl groups, which make it particularly useful in metabolic studies and as a research tool for tracking acetaminophen metabolism .
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRFKWGBUUPFU-MTSSNOLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260619-58-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
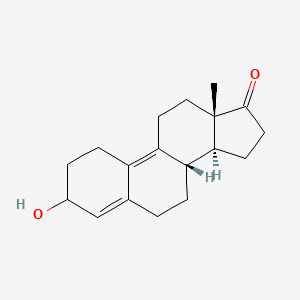
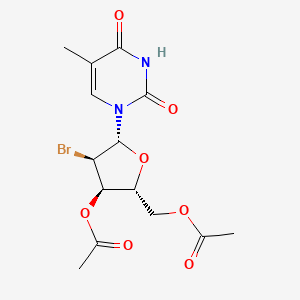
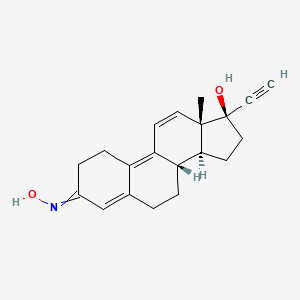
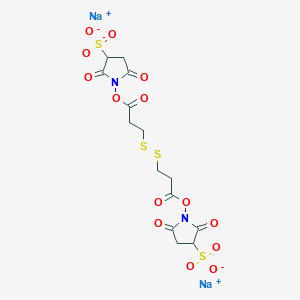
![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)

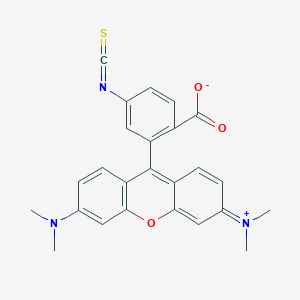
![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
